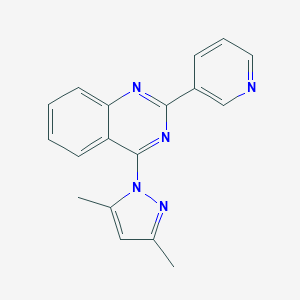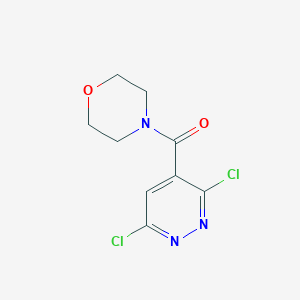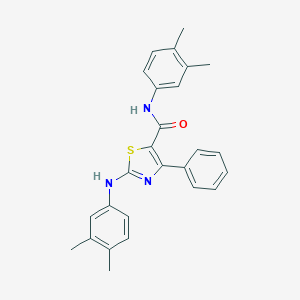
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline' involves the synthesis of 3,5-dimethyl-1H-pyrazole, which is then reacted with 3-chloropyridine to form 3-(3-pyridinyl)-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. This intermediate is then reacted with 2-chloroquinazoline to form the target compound.
Starting Materials
Acetone, Hydrazine hydrate, Methyl ethyl ketone, 3-Chloropyridine, 2-Chloroquinazoline, Sodium hydroxide, Sulfuric acid
Reaction
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole by reacting acetone and hydrazine hydrate in the presence of sulfuric acid as a catalyst., Step 2: Reaction of 3,5-dimethyl-1H-pyrazole with 3-chloropyridine in the presence of sodium hydroxide to form 3-(3-pyridinyl)-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine., Step 3: Reaction of 3-(3-pyridinyl)-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine with 2-chloroquinazoline in the presence of methyl ethyl ketone to form the target compound '4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline'.
作用機序
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
生化学的および生理学的効果
Apart from its anticancer activity, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline has also been studied for its potential effects on various biochemical and physiological processes. Studies have suggested that the compound may exhibit anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in various diseases.
実験室実験の利点と制限
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline in lab experiments include its potent anticancer activity and potential therapeutic applications in various diseases. However, the limitations include the need for further studies to understand its exact mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline. These include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of its potential applications in other diseases apart from cancer.
4. Studies to understand the potential side effects of the compound and ways to mitigate them.
5. Development of more potent derivatives of the compound with improved therapeutic properties.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer activity and potential effects on various biochemical and physiological processes. Further research is needed to understand its exact mechanism of action, potential side effects, and ways to improve its therapeutic properties.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline has been studied extensively for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-12-10-13(2)23(22-12)18-15-7-3-4-8-16(15)20-17(21-18)14-6-5-9-19-11-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOYXJVSYYGALM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-pyridinyl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-2-({2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382582.png)
![Isobutyric acid 7-bromo-5-(2-chloro-phenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl ester](/img/structure/B382583.png)
![2-Ethyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382584.png)
![5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B382587.png)
![Ethyl 4-(4-fluorophenyl)-2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B382588.png)
![1-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B382590.png)
![N-(1-adamantyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382592.png)
![4-(5,6-dimethyl-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382593.png)
![3-(3-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B382594.png)
![5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B382595.png)
![1-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B382596.png)
![3-allyl-2-({2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382603.png)
